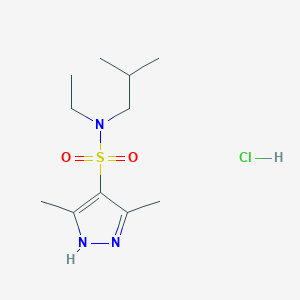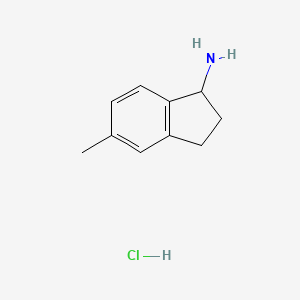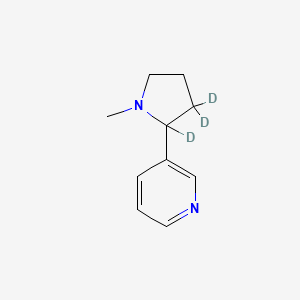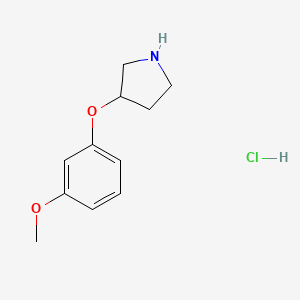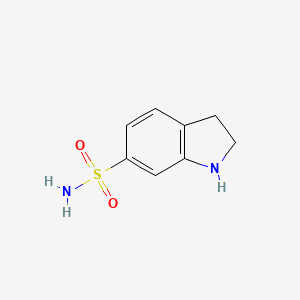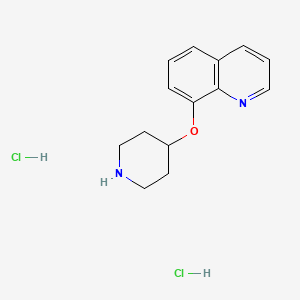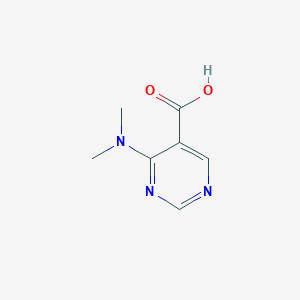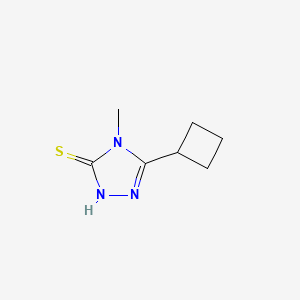
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is a compound with the molecular formula C7H11N3S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol can be inferred from its IUPAC name and molecular formula. The compound contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The ring is substituted at the 5-position with a cyclobutyl group, at the 4-position with a methyl group, and at the 3-position with a thiol group .Scientific Research Applications
Corrosion Inhibition
One of the significant applications of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives is in the field of corrosion inhibition. A study by Chauhan et al. (2019) synthesized a similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), and explored its efficiency as a corrosion inhibitor for copper in saline environments. The AMTT demonstrated a remarkable corrosion inhibition efficiency of over 94% at a concentration of 0.5 mmol L−1, acting primarily as a mixed-type inhibitor with a cathodic predominance. The protective film formed by AMTT on the copper surface was analyzed through various surface analysis techniques, indicating chemical adsorption predominantly through the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring. This study underscores the potential of triazole derivatives, including 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol, in mitigating corrosion, particularly in metal surfaces exposed to corrosive saline environments (Chauhan et al., 2019).
DNA Methylation Inhibition
In the realm of medical chemistry, the manipulation of DNA methylation processes is a critical area of research, especially in the context of cancer treatment. Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, introducing various pharmacophore groups to explore their effects on tumor DNA methylation levels. This research opens avenues for the application of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol in the development of novel anticancer therapies by modulating DNA methylation, highlighting the compound's potential in medicinal chemistry (Hovsepyan et al., 2018).
Material Science and Dye-Sensitized Solar Cells
The application of triazole derivatives extends into material science, particularly in the development of efficient dye-sensitized solar cells (DSSCs). Hilmi et al. (2014) formulated a novel thiolate/disulfide organic-based electrolyte system using a triazole derivative, demonstrating its effectiveness in DSSCs. The study evaluated the electrocatalytic activity of various counter electrodes with this electrolyte, emphasizing the potential of triazole derivatives, including 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol, in enhancing the efficiency and stability of DSSCs, thereby contributing to advancements in renewable energy technologies (Hilmi et al., 2014).
Future Directions
The future directions for the study of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activity could be a promising area of research .
properties
IUPAC Name |
3-cyclobutyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10-6(5-3-2-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNJXCLJSCQYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



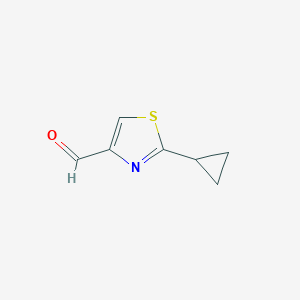
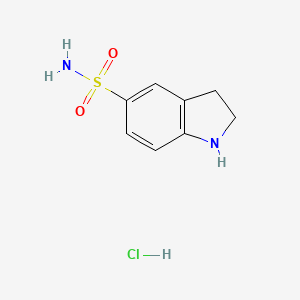
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)
![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
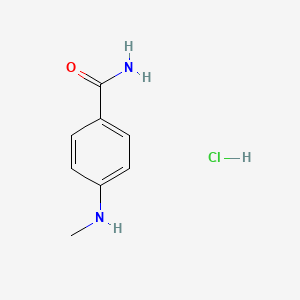
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)
